MK-3207

Vue d'ensemble

Description

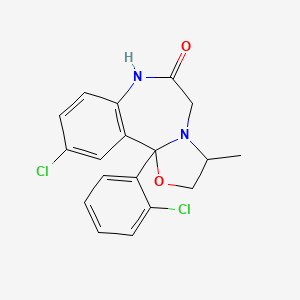

MK-3207 is an orally active, highly selective, and species-specific CGRP receptor antagonist . It belongs to the class of organic compounds known as dipeptides . It has been used in trials studying the treatment of Migraine and Migraine Disorders .

Molecular Structure Analysis

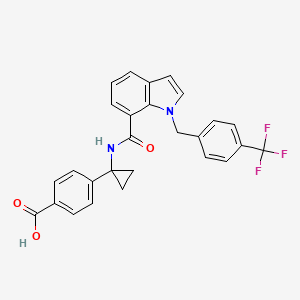

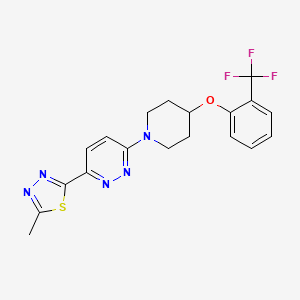

This compound has a chemical formula of C31H29F2N5O3 . Its exact mass is 557.22 and its molecular weight is 557.602 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 594.05 and a chemical formula of C31H29F2N5O3.HCl . It is soluble in DMSO and Ethanol .Applications De Recherche Scientifique

1. MK-3207 in Migraine Treatment

A randomized controlled trial evaluated this compound, a CGRP receptor antagonist, for acute migraine treatment. This multicenter study revealed that this compound effectively alleviated migraine symptoms and was generally well-tolerated (Hewitt et al., 2011).

2. Pharmacological Properties of this compound

Research on the pharmacological properties of this compound showed it to be a potent, orally bioavailable CGRP receptor antagonist. This study highlighted this compound's potential in treating migraines, demonstrated by its effectiveness in rhesus monkey models (Salvatore et al., 2010).

3. PK/PD Relationship in CGRP Receptor Antagonists

Another study explored the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound. This research provided insights into dose-response relationships and helped in predicting the efficacy of this compound in clinical trials for migraine treatment (Li et al., 2015).

4. Development of PET Tracers for CGRP Receptor

A study conducted on this compound led to the development of [(11)C]MK-4232, the first positron emission tomography tracer for the CGRP receptor. This tracer, derived from this compound, represents a significant advancement in neuroimaging related to migraine pathophysiology (Bell et al., 2013).

5. Synthesis of Chiral Piperazinone Derivative

Research on the synthesis of a chiral piperazinone derivative, a key component of this compound, was conducted to improve the efficiency of its production. This study is crucial for the scalable manufacturing of this compound (McLaughlin et al., 2013).

6. Liver Safety Assessment in CGRP Antagonists

Ina study assessing liver safety, this compound was compared with other CGRP receptor antagonists. The research aimed to identify safer alternatives, leading to the development of ubrogepant, which showed a lower potential for hepatotoxicity. This comparative study underscores the importance of liver safety in the development of migraine treatments (Smith et al., 2020).

Mécanisme D'action

Target of Action

MK-3207 is an orally active, highly selective, and species-specific antagonist of the CGRP (Calcitonin Gene-Related Peptide) receptor . The CGRP receptor is a key neuropeptide involved in the pathophysiology of migraines .

Mode of Action

This compound interacts with the CGRP receptor and blocks its action by preventing the binding of the CGRP peptide . This interaction results in the inhibition of CGRP-stimulated cAMP responses .

Biochemical Pathways

It is known that the cgrp receptor, the target of this compound, plays a crucial role in mediating vasodilation and pain signaling in activated nerve fibers . By blocking the CGRP receptor, this compound likely impacts these pathways.

Pharmacokinetics

The pharmacokinetics of this compound have been optimized to improve solubility at acidic pH and increase oral bioavailability .

Result of Action

This compound has shown clinical efficacy in migraine trials . It produces a concentration-dependent inhibition of dermal vasodilation . This suggests that this compound may reduce the severity of migraines by inhibiting vasodilation, a key factor in migraine pathophysiology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and, consequently, the bioavailability of this compound . .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAANWYREOQRFB-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241931 | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957118-49-9 | |

| Record name | MK 3207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3207 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-3207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MK-3207 interact with its target and what are the downstream effects?

A1: this compound acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , ] This interaction prevents CGRP from binding to its receptor, thereby inhibiting CGRP-mediated signaling pathways. [] CGRP is a neuropeptide heavily implicated in migraine pathophysiology, particularly in the activation of the trigeminovascular system and transmission of pain signals. [, ] By blocking CGRP receptors, this compound effectively disrupts this signaling cascade, leading to a reduction in migraine symptoms. [, , ]

Q2: What is the structure of this compound?

A2: this compound is a complex organic molecule with the following chemical name: 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide. [, ] A practical asymmetric synthesis of a key chiral piperazinone fragment of this compound has been reported. []

Q3: What is known about the Structure-Activity Relationship (SAR) of this compound?

A3: Research focusing on improving the pharmacokinetic properties of CGRP receptor antagonists led to the development of this compound. Scientists incorporated polar functionality into earlier generations of these antagonists, resulting in piperazinone analogs with enhanced solubility at acidic pH and increased oral bioavailability in monkeys. [] This optimization process ultimately culminated in the discovery of this compound, recognized as one of the most potent orally active CGRP receptor antagonists. []

Q4: What is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound?

A5: this compound exhibits potent antagonism of human and rhesus monkey CGRP receptors in vitro, with a Ki of 0.024 nM. [] Importantly, it demonstrates high oral bioavailability. [, ] In rhesus monkeys, this compound effectively inhibits capsaicin-induced dermal vasodilation, a pharmacodynamic model for CGRP receptor antagonist activity. [, ] Plasma concentrations of 0.8 nM and 7 nM were required to block 50% and 90% of the blood flow increase, respectively. [] The cerebrospinal fluid/plasma ratio in rhesus monkeys was found to be 2-3%, indicating some degree of central nervous system penetration. []

Q5: How effective is this compound in vitro and in vivo?

A6: this compound demonstrates potent antagonism of CGRP receptors in vitro. [] In vivo, it effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a model predictive of clinical efficacy in migraine. [, ] Furthermore, this compound was evaluated in a randomized, double-blind, placebo-controlled clinical trial for the acute treatment of migraine. [] The trial demonstrated a positive dose-response trend for pain freedom at two hours post-dose, achieving statistical significance for the 200 mg dose. []

Q6: Were there any significant findings regarding the toxicology and safety of this compound?

A7: While this compound demonstrated efficacy in clinical trials for acute migraine treatment, concerns regarding potential liver toxicity emerged during its development. [, , ] Subsequent research using the DILIsym platform, a quantitative systems toxicology approach, retrospectively predicted liver toxicity for this compound at the clinical trial doses. [] These findings, along with the experience of liver function test abnormalities in some patients, ultimately led to the discontinuation of this compound's clinical development. [, ]

Q7: What are the alternatives and substitutes to this compound?

A7: Due to the discontinuation of this compound, research efforts shifted towards developing other CGRP receptor antagonists with potentially improved safety profiles. Other "gepants" investigated for acute migraine treatment include:

- Telcagepant: Showed initial promise but was also discontinued due to concerns about liver toxicity with frequent use. [, , , ]

- Olcegepant: Development halted due to challenges in formulating a suitable oral dosage form. []

- BI 44370 TA: Demonstrated efficacy in a Phase 2 clinical trial. []

- BMS-927711: Showed promising results in a Phase 2b clinical trial for acute migraine treatment. []

Q8: What is the current status of this compound?

A9: this compound is not currently approved for clinical use. Despite demonstrating efficacy in clinical trials for acute migraine treatment, concerns about potential liver toxicity led to the discontinuation of its development. [, , ]

Q9: What are the key takeaways from the research on this compound?

A9: The research on this compound highlights several key points:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)

![N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1676553.png)